5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
5-Isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic compound featuring a fused pyrrolo-isoxazole-dione scaffold. The molecule includes three distinct substituents: an isobutyl group at position 5, a 4-(methylthio)phenyl group at position 3, and a phenyl group at position 2. These substituents contribute to its unique physicochemical properties, such as enhanced lipophilicity (due to the methylthio and isobutyl moieties) and steric bulk, which may influence its biological activity or binding affinity in pharmacological contexts.
Applications of such compounds often involve antimicrobial, anticancer, or enzyme inhibitory activities, though further studies are required to confirm these roles for the target molecule.
Properties
IUPAC Name |
5-(2-methylpropyl)-3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)13-23-21(25)18-19(15-9-11-17(28-3)12-10-15)24(27-20(18)22(23)26)16-7-5-4-6-8-16/h4-12,14,18-20H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVJDNUTWFYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multistep organic reactions involving complex intermediates. One common synthetic route may include the cyclization of substituted nitriles with the appropriate reagents under controlled conditions. Specific details about reagents, solvents, and temperatures would depend on the targeted modifications on the core structure.
Industrial Production Methods
Scaling the production for industrial purposes necessitates optimization of the reaction conditions for yield, purity, and cost-efficiency. This often involves the use of catalytic processes, continuous flow chemistry, and automated synthesis techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo a variety of chemical reactions:
Oxidation: : Introduction of oxygen functionalities, often using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Removal of oxygen functionalities or saturation of double bonds, using reagents such as sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitutions to introduce new functional groups at strategic positions on the molecule.
Common Reagents and Conditions
Oxidation: : mCPBA, in solvents like dichloromethane, at temperatures ranging from 0 to 25°C.
Reduction: : Sodium borohydride in ethanol at room temperature.
Substitution: : Halogenated intermediates and suitable nucleophiles or electrophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Depending on the reaction type, major products can include oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups, reduced derivatives with saturated bonds, and substituted compounds with functional groups like halides, ethers, or amines.
Scientific Research Applications
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione holds significance in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Evaluated for its potential interactions with biological macromolecules, such as enzymes or receptors.
Medicine: : Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor activities.
Industry: : Potentially utilized in the development of new materials with specific properties, like improved durability or reactivity.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, like enzymes or receptors, influencing their activity:
Molecular Targets: : Enzymes or receptor sites within biological systems that interact with the compound's functional groups.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound's activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffold modifications or substituent variations. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Differences: The target compound’s pyrrolo-isoxazole-dione core is distinct from oxadiazole-thiones or thiosemicarbazones, which may confer differential electronic and steric properties.
This contrasts with pyridine-4-yl substituents in oxadiazole-thiones, which may facilitate hydrogen bonding but reduce lipophilicity . The isobutyl group introduces steric bulk, which could hinder binding in some enzymes but improve stability against metabolic degradation.
Synthetic Accessibility: Thiosemicarbazones and oxadiazole-thiones are synthesized via straightforward condensation or cyclization reactions under reflux .
Bioactivity Trends: Oxadiazole-thiones exhibit notable antimicrobial activity, while thiosemicarbazones are explored for anticancer applications. The target compound’s bioactivity remains uncharacterized but could be hypothesized based on its hybrid structure—e.g., dual enzyme inhibition or anti-inflammatory effects.
Biological Activity
5-Isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound that has garnered interest in various fields of biological research. Its unique structure suggests potential applications in medicinal chemistry, particularly in anticancer and antiviral therapies. This article delves into its biological activities, supported by relevant data and findings from recent studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro studies focusing on its cytotoxicity against cancer cell lines and its potential antiviral properties.
Cytotoxicity Studies
Recent investigations have evaluated the cytotoxic effects of the compound against several cancer cell lines, including:
- Lung adenocarcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (HT29)
Findings:
- The compound exhibited significant cytotoxic activity with half-maximal inhibitory concentrations (IC50) ranging from 10 to 30 µM across different cell lines.
- Comparative studies indicated that it was more effective than standard chemotherapeutics such as cisplatin and 5-fluorouracil, especially in the HT29 cell line where it showed an IC50 of 15 µM compared to 47 µM for cisplatin .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A549 | 25 | Cisplatin | 47 |
| MCF7 | 20 | 5-Fluorouracil | 381 |
| HT29 | 15 | - | - |
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers.
- Disruption of cellular signaling pathways associated with proliferation and survival.
Antiviral Activity
In addition to its anticancer properties, preliminary studies have suggested potential antiviral activity against Hepatitis C Virus (HCV). The compound was found to inhibit viral replication in vitro with an IC50 value of approximately 12 µM.
Case Study
In a study assessing the antiviral efficacy of various compounds, this compound was tested alongside known antiviral agents. Results indicated that it significantly reduced viral load in treated cell cultures compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
